BenchChemオンラインストアへようこそ!

CY-09

Inflammasome Biology Drug Resistance CAPS

CY-09 (1073612-91-5) is a selective, direct NLRP3 inflammasome inhibitor targeting the NACHT domain ATP-binding motif. Active against MCC950-resistant mutants with high oral bioavailability (72%). Essential for CAPS, T2D and NAFLD research in ex vivo human cells and in vivo models.

Molecular Formula C19H12F3NO3S2
Molecular Weight 423.4 g/mol
Cat. No. B8072486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY-09
Molecular FormulaC19H12F3NO3S2
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
InChIInChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9+
InChIKeyDJTINRHPPGAPLD-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 134812841 (CY-09) Procurement Guide: A Selective NLRP3 Inflammasome Inhibitor


CID 134812841, also known as CY-09 (CAS: 1073612-91-5), is a small molecule inhibitor that selectively targets the NLRP3 inflammasome. It functions by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and subsequent inflammasome assembly [1]. Its chemical structure is defined as 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid, with a molecular formula of C19H12F3NO3S2 and a molecular weight of 423.43 g/mol [1]. Unlike broad-spectrum anti-inflammatory agents, CY-09 offers a targeted mechanism of action, making it a precise tool for investigating NLRP3-driven pathologies [1].

The Problem with Generic NLRP3 Inhibitors: Why CID 134812841 (CY-09) is Not Readily Interchangeable


While many compounds are marketed as 'NLRP3 inhibitors', their mechanisms, selectivity, and in vivo characteristics vary significantly, precluding simple substitution. The seminal paper on CY-09 established that it directly targets NLRP3, unlike earlier compounds which may act upstream or indirectly [1]. Head-to-head studies demonstrate that the widely-used comparator MCC950 exhibits superior *in vitro* potency (IC50 of 7.5 nM vs. 6 µM for CY-09) [2], yet CY-09 may offer a differentiated resistance profile [3]. Therefore, selecting CY-09 versus alternatives like MCC950 or OLT1177 (Dapansutrile) is a strategic choice dependent on the specific research context, as their distinct binding sites and pharmacokinetic profiles render them non-interchangeable for rigorous, reproducible science.

Quantitative Differentiation of CID 134812841 (CY-09): A Data-Driven Evidence Guide


CY-09 Exhibits an Alternative NLRP3 Binding Site and Resistance Profile Compared to MCC950

CY-09 and MCC950 both inhibit the NLRP3 inflammasome but do so via different mechanisms and binding sites. While MCC950 is a highly potent inhibitor (IC50 = 7.5 nM) [1], its activity can be overcome by certain gain-of-function mutations. In contrast, CY-09, despite having a lower potency (IC50 = 6 µM) [1], has been shown to retain efficacy against these same mutations. A study noted that 'no gain-of-function mutations showed full resistance to CY-09,' suggesting it targets residues indispensable for inflammasome assembly [2]. This indicates CY-09 may be the more robust tool for studies involving mutant NLRP3 or for exploring alternative therapeutic avenues where MCC950 fails.

Inflammasome Biology Drug Resistance CAPS

CY-09 Demonstrates High Oral Bioavailability (72%) in Mice, Exceeding Many Research-Grade Inhibitors

Pharmacokinetic (PK) properties are a key differentiator for in vivo studies. Following oral administration in C57BL/6J mice, CY-09 demonstrated high oral bioavailability of 72% and a half-life (t1/2) of 2.4 hours . The area under the curve (AUC) was 8,232 (h·ng)/ml . These favorable PK parameters enable robust systemic exposure and sustained target engagement in animal models, reducing the need for frequent or intravenous dosing. In comparison, the oral bioavailability for other research-stage NLRP3 inhibitors is often unpublished or significantly lower, making CY-09 a preferred tool for long-term oral dosing studies.

In vivo Pharmacology Pharmacokinetics Metabolic Disorders

CY-09 is a Selective NLRP3 Inhibitor with a Binding Affinity (Kd) of 500 nM

The direct interaction of CY-09 with its target was quantified using microscale thermophoresis (MST), revealing a binding affinity (Kd) of 500 nM for purified GFP-tagged NLRP3 protein [1]. Furthermore, selectivity assays demonstrated that at a concentration of 1 µM, CY-09 selectively inhibits the ATPase activity of NLRP3 without affecting the ATPase activity of other related inflammasome sensors, including NLRP1, NLRC4, NOD2, and RIG-I [2]. This level of target engagement and selectivity is crucial for experiments aiming to isolate the specific role of NLRP3 in complex inflammatory pathways, as off-target effects on other inflammasomes can confound results.

Target Engagement Selectivity Profiling Biochemistry

Optimal Application Scenarios for CID 134812841 (CY-09) Based on Evidence


Investigating NLRP3 Gain-of-Function Mutations Resistant to MCC950

CY-09 is the inhibitor of choice for labs studying disease-relevant NLRP3 mutations that have been shown to confer resistance to MCC950. As evidence suggests CY-09 maintains activity against such mutants, it enables the study of inflammasome biology in contexts where MCC950 is ineffective [1]. This makes CY-09 an essential tool for validating the therapeutic potential of targeting NLRP3 in specific patient populations or genetic models of CAPS.

Chronic Oral Dosing Studies in Murine Models of Metabolic and Inflammatory Disease

With its high oral bioavailability (72%), CY-09 is well-suited for chronic administration in rodent models of diseases like Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD) [1]. The ability to dose orally simplifies experimental protocols, reduces animal stress, and allows for more clinically relevant long-term studies, making CY-09 a pragmatic choice over compounds requiring intraperitoneal or intravenous injection for efficacy.

Ex Vivo Target Engagement Studies in Primary Human Cells

CY-09 has demonstrated activity in ex vivo assays using monocytes from healthy individuals and synovial fluid cells from gout patients [1]. This provides researchers with a validated tool to confirm target engagement and assess pharmacodynamic responses in human primary cells, bridging the gap between cell lines and clinical investigation. The compound's selectivity for NLRP3 helps ensure that any observed effects are directly linked to its intended target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for CY-09

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.